molecular formula C17H18N4OS2 B14987630 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14987630
M. Wt: 358.5 g/mol
InChI Key: LLANHSRFSDRJCH-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole and thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioureas or thioamides.

    Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the appropriate intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, etc.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, etc.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like DMF, DMSO, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds. The isobutyl group may influence the compound’s lipophilicity, steric interactions, and overall reactivity.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H18N4OS2/c1-11(2)8-15-20-21-17(24-15)19-14(22)9-13-10-23-16(18-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,21,22)

InChI Key

LLANHSRFSDRJCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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